Schottenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Neuroprotective Properties:

Studies suggest Schottenol possesses anti-inflammatory and neuroprotective properties. Research demonstrates its ability to:

- Reduce oxidative stress and inflammation: Schottenol can mitigate the production of reactive oxygen species (ROS) and pro-inflammatory mediators in activated microglial cells, potentially protecting against neurodegenerative diseases .

- Modulate gene expression: Schottenol can influence the expression of genes linked to cholesterol metabolism and inflammation, potentially contributing to its protective effects .

Potential Cholesterol-Lowering Effects:

Schottenol exhibits promising effects on cholesterol regulation. Research suggests it can:

- Activate Liver X receptors (LXRs): Schottenol may act as an LXR agonist, promoting the expression of genes involved in cholesterol efflux from cells, potentially contributing to lower blood cholesterol levels .

- Modulate cholesterol metabolism: Schottenol may influence various pathways involved in cholesterol metabolism, potentially impacting its levels in the body .

Ongoing Research and Future Potential:

Schottenol remains an actively researched area, with ongoing investigations exploring its potential benefits in various contexts, including:

- Neurodegenerative diseases: Further exploration of Schottenol's neuroprotective properties against conditions like Alzheimer's and Parkinson's disease.

- Cardiovascular health: Investigating the potential of Schottenol in managing cholesterol levels and reducing cardiovascular risk.

- Skin health: Studying the potential benefits of Schottenol in skin health and cosmetics due to its anti-inflammatory properties.

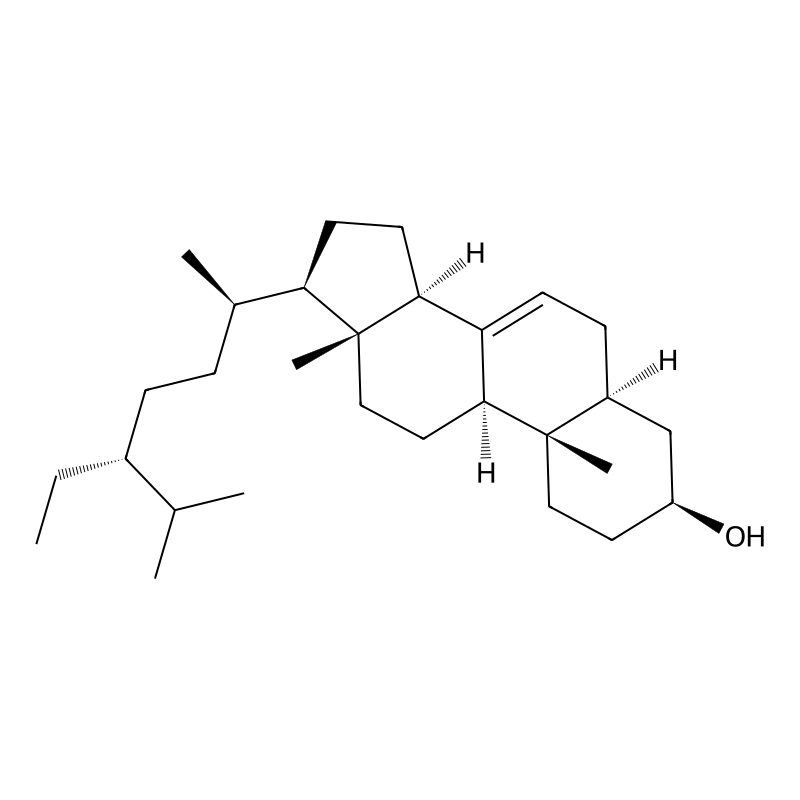

Schottenol is a natural phytosterol, primarily found in various plant oils, including argan oil, milk thistle seed oil, nigella seed oil, and pumpkin seed oil. It is a sterol characterized by its unique structure, which contributes to its biological activity and potential health benefits. Schottenol is closely related to other phytosterols such as spinasterol and stigmasterol, sharing similar properties but differing in their specific biological effects and applications.

- Oxidation: Schottenol can be oxidized to form various oxysterols, which may have distinct biological activities.

- Hydrogenation: This process can modify the sterol structure, impacting its physical and chemical properties .

- Esterification: Schottenol can react with fatty acids to form esters, which are important in food and cosmetic formulations.

These reactions are crucial for understanding how schottenol can be utilized in different applications, particularly in pharmaceuticals and nutraceuticals.

Research indicates that schottenol exhibits various biological activities:

- Antioxidant Properties: Schottenol has been shown to possess antioxidant capabilities, potentially protecting cells from oxidative stress .

- Anti-inflammatory Effects: Studies suggest that schottenol may modulate inflammatory responses, contributing to its therapeutic potential .

- Cell Growth: While it does not significantly affect cell growth directly, its role in cellular signaling pathways may influence other biological processes .

These properties make schottenol a compound of interest in health-related research.

The synthesis of schottenol can be achieved through several methods:

- Natural Extraction: Schottenol can be isolated from plant sources like argan oil using extraction techniques.

- Chemical Synthesis: A notable method involves a four-step synthesis pathway that allows for the efficient production of schottenol from simpler precursors .

- Biotransformation: Utilizing microorganisms or enzymes to convert substrates into schottenol can also be an effective synthetic route.

These methods highlight the versatility of schottenol's production, whether through natural or synthetic means.

Schottenol has several applications across various fields:

- Nutraceuticals: Due to its health benefits, schottenol is used in dietary supplements aimed at improving cardiovascular health and reducing cholesterol levels.

- Cosmetics: Its antioxidant properties make it valuable in skincare products for protecting against skin damage.

- Pharmaceuticals: Research into its anti-inflammatory effects suggests potential applications in drug development for inflammatory diseases.

These applications underscore the compound's relevance in both health and beauty industries.

Schottenol shares structural and functional similarities with several other phytosterols. Below is a comparison highlighting its uniqueness:

| Compound | Source | Biological Activity | Unique Feature |

|---|---|---|---|

| Schottenol | Argan oil, etc. | Antioxidant, anti-inflammatory | Unique sterolic structure |

| Spinasterol | Argan oil | Antioxidant | Higher potency in some studies |

| Stigmasterol | Soybean oil | Cholesterol-lowering | Widely studied for cardiovascular benefits |

| Beta-sitosterol | Various plant oils | Cholesterol-lowering | Commonly used in supplements |

Schottenol's unique sterolic structure differentiates it from other phytosterols, influencing its specific biological activities and applications.

Phytochemical Distribution in Argania spinosa Ecosystems

Schottenol represents one of the most distinctive phytosterols found in Argania spinosa ecosystems, serving as a characteristic marker compound for argan oil authentication [11]. Within the phytosterol composition of argan oil, schottenol demonstrates remarkable abundance, constituting between 42.8% and 49% of the total sterol fraction [12] [13]. This significant concentration establishes schottenol as the predominant sterol component alongside spinasterol in Argania spinosa kernel oil [10].

The quantitative distribution of schottenol in argan oil exhibits considerable consistency across different morphological fruit variants of Argania spinosa [12]. Research examining four distinct fruit shapes (apiculate, fusiform, spherical, and oval) revealed schottenol concentrations ranging from 42.79% to 46.37% of total sterols [12]. The oval-shaped fruits demonstrated optimal sterol profiles with schottenol comprising 43.27% of the sterol mixture [12].

| Fruit Morphology | Schottenol Content (% of Total Sterols) | Spinasterol Content (% of Total Sterols) |

|---|---|---|

| Apiculate | 42.79 | 39.88 |

| Fusiform | 46.37 | 45.63 |

| Spherical | 44.10 | 41.03 |

| Oval | 43.27 | 43.18 |

The total phytosterol content in argan oil ranges from 83 to 220 milligrams per 100 grams of oil, with schottenol contributing 43.39 to 48.47 milligrams per 100 grams [13]. This substantial presence of schottenol, rarely encountered in other vegetable oils, serves as a distinctive chemical fingerprint for Argania spinosa-derived products [12].

Concentration Profiles in Cactaceae Seed Oils

The occurrence of schottenol in Cactaceae seed oils presents a contrasting profile compared to its abundance in Argania spinosa systems [14] [15]. In cactus pear seed oil (Opuntia ficus-indica), schottenol exists as a minor component within a more diverse sterol composition dominated by beta-sitosterol [37] [38].

Quantitative analysis of Opuntia ficus-indica seed oil reveals total phytosterol concentrations ranging from 8,000 to 11,100 milligrams per kilogram, with beta-sitosterol comprising approximately 72% to 75.3% of the total sterol content [37] [38] [39]. Within this sterol matrix, schottenol appears alongside spinasterol as secondary components, though specific quantitative data for schottenol in cactus seed oils remains limited in the current literature [15] [20].

| Parameter | Cactus Seed Oil | Argan Oil |

|---|---|---|

| Total Phytosterols (mg/kg) | 8,000-11,100 | 830-2,200 |

| Major Sterol Component | β-Sitosterol (72-75%) | Schottenol (43-49%) |

| Schottenol Presence | Minor component | Major component |

| Sterol Diversity | High (multiple sterols) | Moderate (schottenol + spinasterol dominant) |

The geographical origin of cactus seeds significantly influences the overall phytosterol profile, with variations observed across different Moroccan regions [38]. However, the fundamental sterol composition pattern, characterized by beta-sitosterol dominance and secondary presence of compounds including schottenol, remains consistent across geographical locations [38].

Biosynthetic Route from Cycloartenol in Plant Systems

The biosynthetic pathway leading to schottenol formation follows the established plant sterol biosynthesis route, initiating from cycloartenol as the primary precursor [22] [26]. This pathway represents a fundamental divergence from animal and fungal sterol synthesis, which utilizes lanosterol as the initial cyclized intermediate [22].

The transformation of cycloartenol to schottenol involves a series of enzymatic modifications orchestrated by specialized plant enzymes [24] [27]. The initial step requires sterol methyltransferase 1 (sterol methyltransferase 1), which catalyzes the methylation of cycloartenol to 24-methylene cycloartenol [41] [42]. This enzyme demonstrates dual functionality, capable of performing both primary and secondary methylation reactions to generate the characteristic ethyl substitution at carbon-24 position found in schottenol [41].

| Biosynthetic Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | Cycloartenol Synthase | 2,3-Oxidosqualene | Cycloartenol |

| 2 | Sterol Methyltransferase 1 | Cycloartenol | 24-Methylene Cycloartenol |

| 3 | Sterol Methyltransferase 1 | 24-Methylene Cycloartenol | 24-Ethylidene Cycloartenol |

| 4 | Sterol Side Chain Reductase | 24-Ethylidene Cycloartenol | Intermediate |

| 5 | Delta-7-Sterol-5-Desaturase | Intermediate | Schottenol |

The conversion process involves sterol side chain reductase enzymes, specifically sterol side chain reductase 1, which facilitate the reduction of double bonds in the sterol side chain [27]. The formation of the characteristic delta-7 double bond system in schottenol requires the action of specific desaturase enzymes that introduce unsaturation at the 7-position of the sterol ring system [24].

Experimental evidence from Arabidopsis thaliana demonstrates that plants possess dual biosynthetic pathways to phytosterols, operating through both cycloartenol and lanosterol routes [22] [26]. However, the cycloartenol pathway predominates in higher plants, contributing approximately 95% of total phytosterol production, with schottenol representing a specialized product of this biosynthetic machinery [22].

Ecophysiological Roles in Plant Membrane Architecture

Schottenol contributes significantly to plant membrane architecture and cellular adaptation mechanisms, particularly in response to environmental stress conditions [28] [30] [31]. The unique structural features of schottenol, including the delta-7 double bond and ethyl substitution at carbon-24, confer specific membrane-modulating properties that distinguish it from other phytosterols [28].

The incorporation of schottenol into plant membranes influences membrane fluidity and permeability characteristics through its interaction with phospholipids [28] [30]. Research demonstrates that schottenol exhibits approximately half the membrane-ordering capacity of cholesterol, requiring twice the concentration to achieve equivalent lipid chain condensation effects [28]. This reduced ordering capacity, attributed to the ethyl group and double bond modifications in the sterol side chain, provides plants with fine-tuned membrane regulation capabilities [28].

| Membrane Property | Schottenol Effect | Biological Significance |

|---|---|---|

| Membrane Ordering | Moderate (50% of cholesterol) | Maintains membrane fluidity |

| Permeability Reduction | Significant | Controls molecular transport |

| Domain Formation | Promotes lateral segregation | Facilitates membrane organization |

| Temperature Sensitivity | Reduced compared to cholesterol | Enhances thermal tolerance |

The presence of schottenol in plant membranes contributes to the formation of liquid-ordered domains, analogous to membrane rafts in animal systems [30] [31]. These specialized membrane regions play crucial roles in signal transduction, protein sorting, and cellular organization processes [30]. The ability of schottenol to promote domain formation while maintaining reduced temperature sensitivity compared to cholesterol provides plants with enhanced adaptation mechanisms for varying environmental conditions [31].

Schottenol demonstrates particular importance in plant responses to temperature fluctuations [31] [32]. The additional ethyl group at carbon-24 reinforces membrane cohesion through enhanced van der Waals interactions, contributing to improved membrane stability across broader temperature ranges [31]. This structural adaptation enables plants containing high schottenol concentrations, such as Argania spinosa, to maintain membrane integrity and cellular function under the extreme temperature variations characteristic of arid environments [31] [32].

Semi-synthetic approaches represent the most commercially viable route for schottenol production, leveraging the structural similarity between stigmasterol and the target compound [1] [2]. Stigmasterol, readily available from soybean oil processing, serves as an ideal starting material due to its shared carbon skeleton with schottenol [3].

The conventional semi-synthesis pathway involves selective modification of the stigmasterol side chain through catalytic hydrogenation. Research has demonstrated that palladium-catalyzed hydrogenation of stigmasterol under controlled conditions can achieve selective reduction of the delta-22,23 double bond while preserving the critical delta-7,8 unsaturation characteristic of schottenol [2]. This approach yields schottenol in 52-75% overall efficiency with excellent stereochemical control [1].

Advanced epoxide protection strategies have emerged as superior alternatives to direct hydrogenation methods. Hang and Dussault developed an innovative approach utilizing temporary masking of the stigmasterol delta-5,6 alkene as an epoxide [2]. The methodology involves initial acetylation of stigmasterol followed by selective epoxidation using copper permanganate, which produces a 6:1 mixture of 5β,6β- and 5α,6α-epoxides. Subsequent palladium-catalyzed hydrogenation cleanly reduces the side chain double bond, followed by aluminum triiodide-mediated deoxygenation to regenerate the delta-5,6 alkene. This strategy achieves 52% overall yield with exceptional purity and stereochemical fidelity [2].

The mechanistic advantages of the epoxide protection approach include prevention of over-reduction and elimination of competing side reactions. The epoxide functionality effectively shields the sensitive delta-5,6 double bond during the hydrogenation step, ensuring selective transformation of only the side chain unsaturation [2]. Furthermore, the deoxygenation step proceeds with complete retention of stereochemistry, producing schottenol identical to the naturally occurring form.

Total Synthesis Strategies for Δ⁷-Sterol Framework

Total synthesis approaches for constructing the delta-7-sterol framework of schottenol involve complex multi-step sequences beginning from simple precursors. The mevalonate pathway serves as the biosynthetic template for these synthetic strategies [4] [5].

Core framework construction typically commences with acetyl-coenzyme A derivatives, proceeding through squalene formation and subsequent cyclization to yield the characteristic steroid nucleus [4]. The critical challenge lies in establishing the delta-7 unsaturation pattern characteristic of schottenol. Research by Taton and Rahier demonstrated that delta-7-sterol formation requires specific enzymatic machinery, particularly delta-7-sterol C5(6)-desaturase systems [6].

Biomimetic cyclization strategies have been developed to construct the tetracyclic steroid core efficiently. These approaches utilize oxidosqualene cyclization reactions to establish the fundamental ring system, followed by selective demethylation and desaturation reactions to achieve the schottenol substitution pattern [4]. The cyclization typically proceeds through a protosterol cation intermediate, which undergoes a series of 1,2-hydride and methyl shifts to establish the correct stereochemistry [4].

Delta-7 bond formation represents a particularly challenging aspect of total synthesis. Studies have shown that delta-7-sterol 5(6)-desaturase enzymes catalyze the introduction of unsaturation at the C5-C6 position through an iron-dependent mechanism [6] [7]. The enzymatic process requires molecular oxygen and NADH as cofactors, with the reaction proceeding through abstraction of the C6α-hydrogen as the rate-limiting step [8].

Synthetic delta-7-sterol construction can be achieved through various approaches including allylic oxidation followed by reduction, selenium dioxide oxidation-elimination sequences, or direct dehydrogenation of saturated precursors [9] [10]. The selectivity and efficiency of these transformations varies significantly depending on the substrate structure and reaction conditions.

Chromatographic Separation from Complex Phytosterol Mixtures

Chromatographic purification of schottenol from complex phytosterol mixtures requires sophisticated separation strategies due to the structural similarity of plant sterols [11] [12]. The challenge is compounded by the presence of closely related compounds such as stigmasterol, sitosterol, and campesterol, which differ only in subtle stereochemical features [13].

Silica gel column chromatography remains the foundational technique for initial phytosterol fractionation. Optimization studies have established that hexane-ethyl acetate gradient systems provide optimal resolution for delta-7 versus delta-5 sterols [11] [14]. The separation mechanism relies on differential adsorption based on the electronic properties of the sterol double bonds, with delta-7 sterols generally exhibiting stronger silica gel interaction than their delta-5 counterparts [11].

High-speed counter-current chromatography (HSCCC) has emerged as a powerful technique for preparative-scale phytosterol purification. Research by Lehmkuhl and colleagues demonstrated that n-hexane/methanol/aqueous silver nitrate solution systems (34:24:1, v/v/v) achieve exceptional resolution of sterol mixtures [12]. The silver nitrate component forms π-complexes with unsaturated sterols, enabling separation based on the number and position of double bonds. This approach has yielded sitostanol and beta-sitosterol with greater than 99% purity from commercial crude mixtures [15].

Semipreparative reversed-phase high-performance liquid chromatography offers rapid analytical and preparative separation capabilities. Studies utilizing Polaris C8-A columns with acetonitrile/2-propanol/water mobile phases have achieved baseline separation of six individual phytosterols including citrostadienol, campesterol, beta-sitosterol, delta-7-avenasterol, delta-7-campesterol, and delta-7-sitosterol [11]. The separation is completed within 25-45 minutes with purities ranging from 85-98%.

Supercritical fluid chromatography (SFC) provides environmentally sustainable separation with enhanced selectivity. Recent developments in ultra-performance SFC systems coupled with mass spectrometry detection enable rapid fingerprint analysis of seven phytosterols within 3 minutes [16]. The method demonstrates superior sensitivity with correlation coefficients greater than 0.9911 and limits of quantification below 20 ng/mL for all tested analytes.

Crystallization Optimization and Polymorph Control

Crystallization represents the final purification step for obtaining pharmaceutical-grade schottenol with controlled polymorphic properties [17] [18]. The crystallization behavior of schottenol is influenced by multiple interconnected parameters including temperature, solvent composition, supersaturation levels, and nucleation kinetics [19] [20].

Temperature control strategies are critical for achieving optimal crystal quality and polymorph selectivity. Research has established that crystallization temperatures between -5°C and 20°C provide the best balance between yield and purity [17]. Lower temperatures favor slower crystal growth and improved morphological control, while higher temperatures may promote undesired polymorphic transitions or thermal degradation [18]. The cooling rate significantly impacts crystal habit, with controlled cooling rates of 0.5-2.0°C per hour producing superior crystal quality compared to rapid cooling protocols [19] [21].

Solvent selection profoundly influences both crystallization efficiency and polymorph outcome. Studies have demonstrated that hexane-ethanol mixtures provide optimal solubility characteristics for schottenol crystallization [18] [19]. Polar solvents such as ethanol improve selectivity by preferentially solvating impurities, while non-polar components like hexane maintain appropriate solubility for the sterol framework. The solvent composition must be carefully optimized to achieve supersaturation ratios between 1.2-2.5, which represent the optimal range for controlled crystallization [17] [20].

Supersaturation control determines the balance between nucleation and crystal growth rates. Higher supersaturation ratios increase yield but may compromise crystal quality through rapid nucleation and smaller crystal size [20]. Conversely, lower supersaturation levels promote larger, higher-quality crystals but reduce overall productivity. The optimal supersaturation range has been established through systematic studies examining the relationship between driving force and crystal quality parameters [17].

Seeding strategies provide precise control over nucleation timing and polymorph selection. Research has shown that seeding with 0.1-1.0% w/w of desired polymorph effectively controls crystallization outcome [17] [22]. The seed crystals act as nucleation templates, directing the crystallizing material to adopt the same polymorphic form. Proper seeding eliminates the stochastic nature of spontaneous nucleation and ensures reproducible polymorph production.

pH optimization maintains chemical stability during crystallization while influencing intermolecular interactions that govern crystal packing [18]. Studies have established that pH values between 6.5-8.0 provide optimal stability for schottenol while minimizing decomposition reactions. The pH affects the ionization state of any residual acidic impurities and can influence hydrogen bonding patterns within the crystal lattice.

Polymorph control mechanisms involve understanding the thermodynamic and kinetic factors governing crystal form selection [19] [20]. The relative stability of different polymorphs depends on temperature, with transition temperatures marking the crossover between different crystalline forms [18]. Below transition temperatures, crystallization typically yields the thermodynamically stable form, while above these temperatures, metastable polymorphs may be kinetically favored [20].

Advanced crystallization techniques including ultrasound-assisted crystallization and magnetic field-induced crystallization have shown promise for enhanced polymorph control [17]. Ultrasound application can influence nucleation kinetics by providing additional energy to overcome critical nucleation barriers and can alter the relative rates of competing polymorphic nucleation [17]. These techniques offer new avenues for achieving specific crystalline forms that may be difficult to obtain through conventional crystallization methods.